molecular formula C9H17BrO B13162392 3-[2-(Bromomethyl)butyl]oxolane

3-[2-(Bromomethyl)butyl]oxolane

Cat. No.: B13162392
M. Wt: 221.13 g/mol
InChI Key: CTIPRNOPAFYJCF-UHFFFAOYSA-N
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Description

3-[2-(Bromomethyl)butyl]oxolane is an organic compound with the molecular formula C₉H₁₇BrO It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[2-(Bromomethyl)butyl]oxolane can be synthesized through the reaction of oxolane derivatives with bromomethyl compounds. One common method involves the use of 1,2-ethanediol and a Brönsted or Lewis acid catalyst to form the oxolane ring . The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)butyl]oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxolane derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include methyl-substituted oxolanes.

Scientific Research Applications

3-[2-(Bromomethyl)butyl]oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)butyl]oxolane involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Bromomethyl)butyl]oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other oxolane derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

3-[2-(bromomethyl)butyl]oxolane

InChI

InChI=1S/C9H17BrO/c1-2-8(6-10)5-9-3-4-11-7-9/h8-9H,2-7H2,1H3

InChI Key

CTIPRNOPAFYJCF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCOC1)CBr

Origin of Product

United States

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